![molecular formula C15H13NO4S B2674033 5-(4-methylphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid CAS No. 860609-33-2](/img/structure/B2674033.png)
5-(4-methylphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-methylphenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid is a chemical compound with the CAS Number: 860609-33-2. It has a molecular weight of 303.34 and its IUPAC name is the same as the common name .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H13NO4S/c1-8-2-4-9(5-3-8)13-12(15(19)20)11(14(17)18)10-6-21-7-16(10)13/h2-5H,6-7H2,1H3,(H,17,18)(H,19,20) .Physical And Chemical Properties Analysis
This compound is a solid with a purity of 90%. The compound’s physical form, molecular weight, and InChI code are provided .Scientific Research Applications
- Thiazoles have been investigated for their antioxidant potential. These compounds scavenge free radicals, protecting cells from oxidative damage. The presence of the thiazole ring in our compound suggests that it may exhibit antioxidant activity, contributing to overall cellular health .
- Thiazoles have shown promise as analgesics and anti-inflammatory agents. By modulating pain pathways and reducing inflammation, they could be valuable in managing pain-related conditions .
- Thiazoles exhibit antimicrobial and antifungal properties. Our compound might inhibit the growth of bacteria and fungi, making it a potential candidate for drug development in infectious diseases .
- The thiazole scaffold has been explored for its neuroprotective effects. It could play a role in preserving neuronal function and preventing neurodegenerative disorders .
- Compounds related to thiazoles have demonstrated antitumor and cytotoxic effects. Our compound’s structure suggests it might interfere with cancer cell growth, making it an exciting avenue for further research .
- Thiazoles serve as parent materials for various chemical compounds, including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators. Researchers explore their synthetic versatility and potential applications in drug design .
Antioxidant Properties
Analgesic and Anti-Inflammatory Effects
Antimicrobial and Antifungal Activity
Neuroprotective Potential
Antitumor and Cytotoxic Activity
Drug Development and Chemical Reactions
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-(4-methylphenyl)-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S/c1-8-2-4-9(5-3-8)13-12(15(19)20)11(14(17)18)10-6-21-7-16(10)13/h2-5H,6-7H2,1H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCAYSKKPHVQSBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=C3N2CSC3)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666694 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.